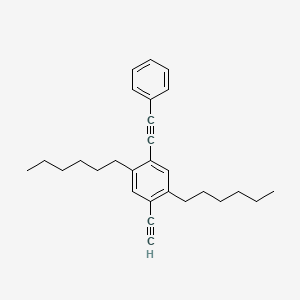
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene is a chemical compound with a complex structure, characterized by the presence of ethynyl and phenylethynyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene typically involves multiple steps, including the formation of the benzene ring and the subsequent attachment of ethynyl and phenylethynyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological processes and the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-(phenylethynyl)benzene: This compound has a similar structure but lacks the dihexyl groups, which can affect its chemical properties and applications.
2,5-Dihexyl-4-(phenylethynyl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
850497-41-5 |
|---|---|
Formule moléculaire |
C28H34 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
1-ethynyl-2,5-dihexyl-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C28H34/c1-4-7-9-14-18-26-23-28(21-20-24-16-12-11-13-17-24)27(22-25(26)6-3)19-15-10-8-5-2/h3,11-13,16-17,22-23H,4-5,7-10,14-15,18-19H2,1-2H3 |
Clé InChI |
VTVHZINENDUSKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1C#CC2=CC=CC=C2)CCCCCC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


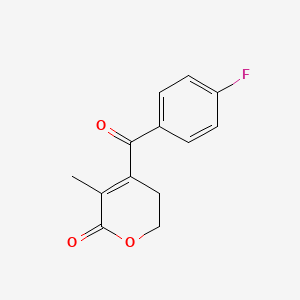

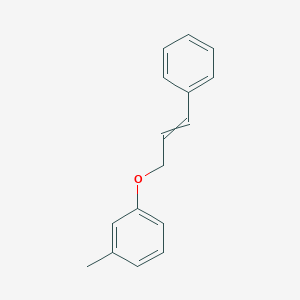
methanone](/img/structure/B14193307.png)
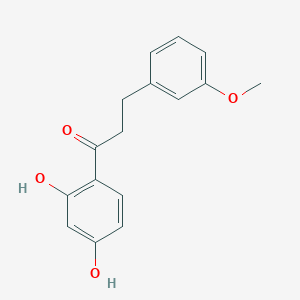
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)
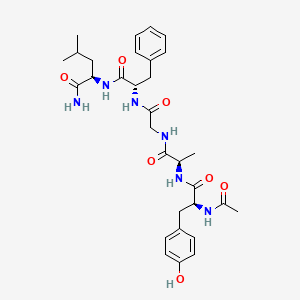
![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
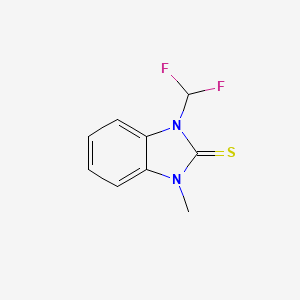
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
